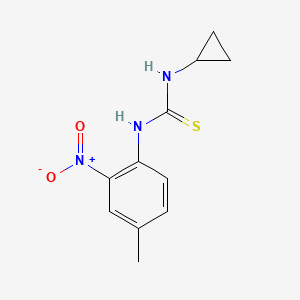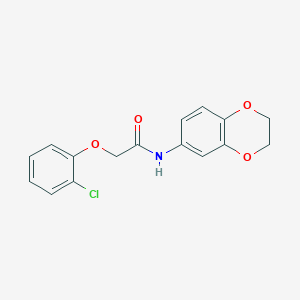![molecular formula C16H19N3OS B4735446 3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B4735446.png)
3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine
Vue d'ensemble
Description
The compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the compound , involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural details of the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not available in the retrieved resources.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not available in the retrieved resources.Physical And Chemical Properties Analysis
The compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” has a density of 1.4±0.1 g/cm3 . Its boiling point is 617.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.6±3.0 kJ/mol .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its piperidine and thiazole moieties, could be pivotal in the synthesis of therapeutic agents. Piperidine is a core structure in many pharmaceuticals, and modifications to its structure can lead to compounds with potential activity against a range of diseases . The thiazole ring is also a common feature in drugs with diverse therapeutic effects. Therefore, this compound could serve as a starting point for synthesizing novel drugs with optimized pharmacokinetic and pharmacodynamic properties.
Agricultural Chemistry: Pesticide Development
In agriculture, compounds containing piperidine and thiazole structures have been explored for their pesticidal properties. The specific compound could be investigated for its efficacy against pests that affect crops. Its structural complexity might offer unique interactions with biological targets in pests, leading to the development of new, more effective pesticides .
Material Science: Organic Semiconductor Precursor
Thiazole derivatives are known for their application in organic semiconductors due to their excellent electron-transport properties. The compound’s pyridine ring could also contribute to its conductive properties. Research into this compound’s electrical characteristics could lead to its use as a precursor for organic semiconductor materials, which are crucial for flexible electronics .
Environmental Science: Pollutant Degradation
The study of this compound’s reactivity and degradation under various environmental conditions can provide insights into its behavior as a potential environmental pollutant. Understanding its breakdown products and their toxicity is essential for assessing the environmental impact of related compounds used in industrial processes .
Biochemistry: Enzyme Inhibition Studies
Compounds with piperidine and thiazole rings have been shown to interact with various enzymes, potentially inhibiting their activity. This compound could be used in biochemical studies to explore its inhibitory effects on specific enzymes, which could lead to the discovery of new treatments for diseases where enzyme regulation is a therapeutic target .
Mécanisme D'action
The mechanism of action of piperidine derivatives in biological systems is diverse, depending on the specific derivative and its pharmacological applications . The mechanism of action of the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” is not specified in the retrieved resources.
Orientations Futures
Piperidine derivatives continue to be an active area of research due to their importance in drug design . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines . The future research directions specific to the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not specified in the retrieved resources.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-8-19(9-6-11)16(20)14-12(2)18-15(21-14)13-4-3-7-17-10-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHIVQUJWTRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)

![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)



![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)

![5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4735450.png)